molecular formula C9H18O2 B1605199 Propyl 2-methylvalerate CAS No. 6639-14-1

Propyl 2-methylvalerate

Cat. No.: B1605199
CAS No.: 6639-14-1
M. Wt: 158.24 g/mol
InChI Key: AJYNZTLCODJWQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propyl 2-methylvalerate: is an organic compound with the molecular formula C9H18O2 . It is an ester formed from the reaction of propanol and 2-methylvaleric acid. This compound is known for its fruity odor and is often used in the flavor and fragrance industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Propyl 2-methylvalerate can be synthesized through an esterification reaction between propanol and 2-methylvaleric acid. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure the removal of water, which drives the reaction to completion.

Industrial Production Methods: In an industrial setting, the esterification process is scaled up using large reactors. The reactants are mixed in the presence of an acid catalyst, and the reaction mixture is heated to the desired temperature. The water formed during the reaction is continuously removed, often using a Dean-Stark apparatus, to shift the equilibrium towards the formation of the ester. After the reaction is complete, the product is purified through distillation.

Chemical Reactions Analysis

Types of Reactions: Propyl 2-methylvalerate can undergo various chemical reactions, including:

    Hydrolysis: In the presence of an acid or base, this compound can be hydrolyzed back to propanol and 2-methylvaleric acid.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Transesterification: this compound can react with another alcohol in the presence of an acid or base catalyst to form a different ester and propanol.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions, water.

    Reduction: Lithium aluminum hydride, dry ether.

    Transesterification: Acid or base catalyst, another alcohol.

Major Products Formed:

    Hydrolysis: Propanol and 2-methylvaleric acid.

    Reduction: Propanol and 2-methylvaleric alcohol.

    Transesterification: A different ester and propanol.

Scientific Research Applications

Propyl 2-methylvalerate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Studied for its effects on biological systems, including its potential as a pheromone or attractant.

    Medicine: Investigated for its potential therapeutic properties, including its use as a flavoring agent in pharmaceuticals.

    Industry: Widely used in the flavor and fragrance industry due to its fruity odor. It is also used in the production of perfumes, cosmetics, and food flavorings.

Mechanism of Action

The mechanism of action of propyl 2-methylvalerate depends on its application. In the flavor and fragrance industry, its fruity odor is due to its ability to interact with olfactory receptors in the nose. In biological systems, it may act as a pheromone or attractant by binding to specific receptors. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

    Methyl pentanoate:

    Ethyl 2-methylvalerate: An ester formed from ethanol and 2-methylvaleric acid, with similar chemical properties.

    Butyl 2-methylvalerate: An ester formed from butanol and 2-methylvaleric acid, also used in the flavor and fragrance industry.

Uniqueness: Propyl 2-methylvalerate is unique due to its specific combination of propanol and 2-methylvaleric acid, which gives it distinct chemical and physical properties. Its specific odor profile and reactivity make it valuable in various applications, particularly in the flavor and fragrance industry.

Properties

IUPAC Name

propyl 2-methylpentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O2/c1-4-6-8(3)9(10)11-7-5-2/h8H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJYNZTLCODJWQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)C(=O)OCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60280649
Record name Propyl 2-methylvalerate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60280649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6639-14-1
Record name NSC17877
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17877
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Propyl 2-methylvalerate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60280649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Propyl 2-methylvalerate
Reactant of Route 2
Reactant of Route 2
Propyl 2-methylvalerate
Reactant of Route 3
Reactant of Route 3
Propyl 2-methylvalerate
Reactant of Route 4
Reactant of Route 4
Propyl 2-methylvalerate
Reactant of Route 5
Reactant of Route 5
Propyl 2-methylvalerate
Reactant of Route 6
Reactant of Route 6
Propyl 2-methylvalerate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.